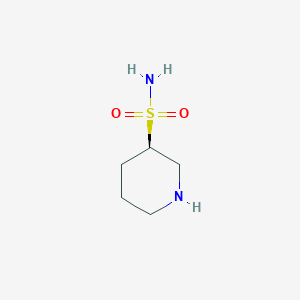

(R)-Piperidine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

(3R)-piperidine-3-sulfonamide |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m1/s1 |

InChI Key |

RYMQXPUHFWFSSQ-RXMQYKEDSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)S(=O)(=O)N |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of R Piperidine 3 Sulfonamide and Its Analogues

Asymmetric Synthetic Routes to Chiral Piperidine (B6355638) Sulfonamides

The construction of the chiral piperidine sulfonamide framework with precise control over the stereochemistry at the C3 position is a key synthetic challenge. Modern approaches have shifted from classical resolution techniques toward more elegant and efficient asymmetric catalytic methods.

Enantioselective Catalysis in (R)-Piperidine-3-sulfonamide Construction

Enantioselective catalysis offers the most direct route to chiral piperidine derivatives by creating the desired stereocenter in a single, strategic step. Various catalytic systems have been developed to achieve high enantioselectivity.

A prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method utilizes a cross-coupling approach to functionalize a dihydropyridine (B1217469) precursor, which can be generated by the partial reduction of pyridine (B92270). snnu.edu.cn The key step is a Rh-catalyzed carbometalation of the dihydropyridine with an arylboronic acid, which proceeds with high yield and excellent enantioselectivity, thereby establishing the chiral center. snnu.edu.cn A final reduction step then yields the saturated piperidine ring. snnu.edu.cn This three-step sequence provides access to a diverse library of enantioenriched 3-substituted piperidines, including those with sulfonamide functionalities. snnu.edu.cnnih.gov

Another powerful approach is the copper-catalyzed enantioselective C-H functionalization. nih.gov This method can convert simple, linear amines into complex asymmetric products by selectively transforming a C-H bond. nih.gov The process employs a chiral copper catalyst that facilitates an intramolecular hydrogen atom transfer (HAT) through a radical relay mechanism, enabling the installation of a cyano group at the δ-position with high enantioselectivity. nih.gov This δ-aminonitrile is a versatile intermediate that can be cyclized to form the chiral piperidine ring. nih.govmdpi.com This strategy has been successfully applied to the synthesis of piperidines bearing a para-sulfonamide group on an aryl substituent. nih.gov

Organocatalysis has also emerged as a valuable tool. An organocatalytic desymmetrizing intramolecular aza-Michael reaction has been devised for synthesizing 2,5,5-trisubstituted piperidines. rsc.org This process uses a vinyl sulfonamide as the nucleophilic nitrogen source, which attacks an internal Michael acceptor. rsc.org Catalyzed by cinchona alkaloid derivatives like 9-amino-9-deoxy-epi-hydroquinine, the reaction yields piperidines with excellent enantioselectivity and good diastereoselectivity. rsc.org

Asymmetric hydrogenation of substituted pyridines represents another key catalysis-based method. nih.gov In this approach, a chiral auxiliary, such as an oxazolidin-2-one, is attached to the pyridine nitrogen. nih.gov Subsequent heterogeneous hydrogenation, for instance using Pd(OH)₂ on charcoal, reduces the pyridine ring and sets the stereocenter with high enantiomeric excess (e.e.). nih.gov

Table 1: Enantioselective Catalytic Methods for Chiral Piperidine Synthesis

| Catalytic System | Reaction Type | Substrates | Key Features | Ref |

|---|---|---|---|---|

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Dihydropyridines, Boronic Acids | High yield and enantioselectivity; broad functional group tolerance. | snnu.edu.cn |

| Copper / Chiral Ligand | C-H Cyanation / Cyclization | Acyclic Amines | Radical relay mechanism; creates versatile δ-aminonitrile intermediate. | nih.gov |

| 9-Amino-9-deoxy-epi-hydroquinine | Intramolecular aza-Michael | Vinyl Sulfonamides | Organocatalytic; desymmetrization approach. | rsc.org |

| Pd(OH)₂/C | Asymmetric Hydrogenation | N-acylated Pyridines | Uses a removable chiral auxiliary to direct stereochemistry. | nih.gov |

Diastereoselective Approaches for Piperidine Ring Formation

When multiple stereocenters are present, diastereoselective reactions are essential for controlling their relative orientation. These methods often rely on substrate control, chiral auxiliaries, or reagent control to guide the formation of the piperidine ring.

One effective strategy is the DDQ-mediated oxidative cyclization of N-vinyl sulfonamides. pitt.edu This method generates an N-sulfonyliminium ion intermediate, which undergoes cyclization with a tethered nucleophile. pitt.edu The stereochemistry of the process can be controlled through the use of (E)- or (Z)-allylsilanes as nucleophiles, leading to specific diastereomers. pitt.edu

The aza-Prins cyclization is another powerful tool for constructing substituted piperidines diastereoselectively. The reaction between N-tosyl homoallylamines and aldehydes, catalyzed by a Lewis acid such as AlCl₃, can produce trans-2-substituted-4-halopiperidines with high diastereoselectivity. researchgate.netorganic-chemistry.org The stereochemical outcome is dictated by the cyclization transition state.

Chiral auxiliaries, such as N-tert-butanesulfinyl imines, provide a reliable method for diastereoselective synthesis. beilstein-journals.org Nucleophilic addition of organometallic reagents to chiral N-tert-butanesulfinyl imines derived from aldehydes proceeds with high levels of stereocontrol. beilstein-journals.org The resulting sulfinamide can then undergo intramolecular cyclization, for example, via treatment with a strong base, to afford the piperidine ring with the stereochemistry transferred from the auxiliary. beilstein-journals.org This approach has been used to synthesize enantioenriched 2-allylpiperidine. beilstein-journals.org

Furthermore, the functionalization of existing piperidine precursors can be highly diastereoselective. The dihydroxylation of the double bond in a tetrahydropyridine (B1245486) ring can be controlled by the choice of reagents. beilstein-journals.org For instance, Upjohn conditions (catalytic OsO₄, NMO) and Donohoe conditions (OsO₄, TMEDA) can provide complementary diastereoselectivity, allowing access to different polyhydroxylated piperidine isomers. beilstein-journals.org

Table 2: Comparison of Diastereoselective Piperidine Synthesis Approaches

| Method | Key Reagents/Features | Stereochemical Control | Typical Product | Ref |

|---|---|---|---|---|

| DDQ-Mediated Cyclization | DDQ, N-Vinyl Sulfonamides | Geometry of tethered nucleophile (e.g., (E/Z)-allylsilane). | Substituted Piperidines | pitt.edu |

| Aza-Prins Cyclization | Lewis Acid (AlCl₃), Aldehydes | Controlled by the chair-like transition state of cyclization. | trans-2,4-Disubstituted Piperidines | researchgate.netorganic-chemistry.org |

| Chiral Auxiliary | N-tert-Butanesulfinyl Imine | Addition to the chiral imine followed by cyclization. | 2-Substituted Piperidines | beilstein-journals.org |

| Diastereoselective Dihydroxylation | OsO₄ (Upjohn vs. Donohoe) | Reagent and existing stereocenters direct facial selectivity. | Polyhydroxylated Piperidines | beilstein-journals.org |

Multicomponent Reactions for Chiral Sulfonamide Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, offer a highly efficient route to complex molecules. rsc.orgnih.gov They are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.govnih.gov

A copper-catalyzed MCR has been reported for the synthesis of polysubstituted 1,2,5,6-tetrahydropyridines (THPs). rsc.org This reaction involves a cascade radical cyclization between three components: an F-masked benzene-sulfonamide allene, an alkene, and trimethylsilyl (B98337) cyanide (TMSCN). rsc.org While the use of a chiral bisoxazoline (BOX) ligand did not induce significant stereoselectivity in the reported example, the strategy highlights the potential for developing asymmetric MCRs for chiral sulfonamide scaffolds. rsc.org

Isocyanide-based MCRs are particularly versatile for creating scaffolds containing both amide and sulfonamide functionalities. nih.govacs.org A three-component reaction between dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide generates highly functionalized and stable ketenimine sulfonamides. nih.govacs.org Although this specific reaction does not form a piperidine ring directly, it exemplifies how MCRs can be used to construct complex chiral building blocks that can be further elaborated. nih.govacs.org The use of chiral reactants or catalysts in such MCRs is a promising avenue for asymmetric synthesis. nih.gov

Amino acids can also serve as chiral starting materials in MCRs to produce chiral sulfonamides. researchgate.net The inherent chirality of the amino acid provides a platform for creating sulfonamide structures with defined stereochemistry. researchgate.net

Strategies for Derivatization and Functionalization of the (R)-Piperidine-3-sulfonamide Core

Once the core (R)-piperidine-3-sulfonamide scaffold is synthesized, further derivatization is essential for tuning its physicochemical and pharmacological properties. Key functionalization points include the sulfonamide nitrogen and the piperidine ring itself.

N-Alkylation and N-Arylation Strategies on the Sulfonamide Nitrogen

Modification of the sulfonamide nitrogen (N-functionalization) is a common strategy to explore novel chemical space and modulate molecular properties. d-nb.info A wide range of methods exists for the N-alkylation and N-arylation of sulfonamides.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a green and efficient technique for N-alkylation. nih.gov Catalyzed by ruthenium or manganese complexes, this method allows for the N-alkylation of sulfonamides using alcohols as the alkylating agents, with water being the only byproduct. nih.govorganic-chemistry.org The reaction tolerates a variety of sensitive functional groups. organic-chemistry.org Other methods for N-alkylation include using alcohols with triflic anhydride (B1165640) (Tf₂O) or alkyl halides in the presence of Lewis acids. researchgate.netdnu.dp.ua

For N-arylation, the copper-catalyzed Chan-Lam coupling is a widely used method, which employs arylboronic acids as the aryl source. organic-chemistry.org This reaction can often be performed under mild conditions, sometimes even in water. organic-chemistry.org Transition-metal-free N-arylation can also be achieved using o-silylaryl triflates in the presence of a fluoride (B91410) source like CsF. organic-chemistry.org

Table 3: Selected Methods for N-Functionalization of Sulfonamides

| Reaction | Catalyst / Reagent | Coupling Partner | Key Features | Ref |

|---|---|---|---|---|

| N-Alkylation | [Ru(p-cymene)Cl₂]₂ / dppf | Primary/Secondary Alcohols | "Borrowing Hydrogen" methodology; high atom economy. | nih.govorganic-chemistry.org |

| N-Alkylation | Mn(I) PNP pincer complex | Primary Alcohols | Use of an earth-abundant metal catalyst. | organic-chemistry.org |

| N-Alkylation | Tf₂O | Alcohols, Diols | Mild conditions; proceeds via an Sₙ1 pathway. | researchgate.net |

| N-Arylation | Cu(OAc)₂ | Arylboronic Acids | Chan-Lam coupling; can be performed at room temperature. | organic-chemistry.org |

| N-Arylation | None (Metal-Free) | o-Silylaryl Triflates / CsF | Avoids transition metal catalysts. | organic-chemistry.org |

Substituent Effects on Piperidine Ring Modifications

The nature and position of substituents on the piperidine ring can profoundly influence its reactivity, conformation, and biological activity. Understanding these effects is critical for rational drug design.

Steric effects play a significant role in the reactivity and properties of the piperidine ring. For example, the introduction of bulky 2,6-bis(spirocyclohexyl) groups onto a piperidine ring was shown to increase steric hindrance, which in turn enhanced thermal exchangeability in a polymer network. rsc.org These bulky groups can also disrupt intermolecular forces like hydrogen bonding. rsc.org

Electronic effects also govern the reactivity of the piperidine scaffold. In a study on the reaction of substituted isatins with piperidine, the reaction rate was found to be accelerated by electron-withdrawing substituents on the isatin (B1672199) ring. maxapress.com A linear correlation with Taft's constants yielded a positive ρ value, indicating that the reaction is sensitive to the inductive effects of the substituents and that the breakdown of a tetrahedral intermediate is the rate-limiting step. maxapress.com

In the context of medicinal chemistry, substituent effects directly impact biological activity. Structure-activity relationship (SAR) studies of piperidine-based monoamine transporter inhibitors revealed that N-substituents significantly modulate potency and selectivity. acs.org For instance, compared to an N-methyl parent compound, larger N-alkyl groups generally decreased activity at the dopamine (B1211576) transporter (DAT) while increasing it at the serotonin (B10506) transporter (SERT). acs.org Similarly, SAR studies on piperine (B192125) derivatives showed that a para-hydroxy substituent on the piperidine ring maximized inhibitory activity against monoamine oxidase (MAO) enzymes, highlighting the importance of specific substituent placements for achieving desired biological effects. acs.org

Green Chemistry Principles in (R)-Piperidine-3-sulfonamide Synthesis

The integration of green chemistry principles into pharmaceutical synthesis is essential for sustainable development, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netrasayanjournal.co.in The synthesis of (R)-Piperidine-3-sulfonamide and its analogues can benefit significantly from these principles.

Atom Economy and Reaction Design: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Reactions like [4+2] annulations or cascade reactions are advantageous as they construct complex molecular architectures in a single step, reducing the number of synthetic operations and purification steps, thereby saving solvents and energy. researchgate.netnih.gov For example, a one-pot sequential Suzuki-Miyaura coupling and hydrogenation has been used for piperidine synthesis under mild conditions. nih.gov

Safer Solvents and Reaction Conditions: Many traditional organic reactions utilize volatile and hazardous organic solvents. Green chemistry encourages their replacement with more benign alternatives such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. nih.govrasayanjournal.co.in Microwave-assisted synthesis, for instance, can accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced solvent volumes. rasayanjournal.co.in Electrochemical methods for sulfonamide synthesis represent a significant advancement, as they can be driven by electricity without the need for chemical oxidants or catalysts, often in aqueous media. acs.org A recent study on mechano-electrochemical synthesis of sulfonamides highlights a substantial reduction in process mass intensity (PMI) compared to traditional batch and flow methods, showcasing a path toward more sustainable production. rsc.org

Table 2: Green Chemistry Metrics for Sulfonamide Synthesis Methods

| Method | Key Green Advantage | Solvent | Waste Generation | Reference |

|---|---|---|---|---|

| Mechano-electrochemical Synthesis | Minimal solvent use, high mass efficiency | Minimal | Significantly Reduced PMI | rsc.org |

| Electrochemical Oxidative Coupling | No sacrificial reagents/catalysts | Acetonitrile/Aqueous HCl | Low | acs.org |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Toluene or solvent-free | Reduced | rasayanjournal.co.in |

| Catalytic Hydrogenation in Water | Use of a green solvent | Water | Low, prevents racemization | nih.gov |

This table is interactive. Users can sort columns to compare different green methodologies.

By applying these green chemistry principles, the synthesis of complex and valuable molecules like (R)-Piperidine-3-sulfonamide can be made more efficient, cost-effective, and environmentally responsible.

Molecular Mechanisms and Pharmacological Target Engagement of R Piperidine 3 Sulfonamide Derivatives

Enzyme Inhibition Profiles and Mechanism of Action

(R)-Piperidine-3-sulfonamide derivatives have been extensively studied as inhibitors of several key enzymes implicated in a range of physiological and pathological processes. Their inhibitory activity is largely attributed to the presence of the sulfonamide functional group and the stereochemistry of the piperidine (B6355638) ring, which facilitate precise interactions within the active sites of their target enzymes.

Piperidine sulfonamides have emerged as a significant class of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.

The primary mechanism of action for sulfonamide-based CAIs, including piperidine derivatives, involves the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the enzyme. In its deprotonated, anionic form (SO₂NH⁻), the sulfonamide group coordinates directly with the tetrahedral zinc ion, displacing the zinc-bound water molecule or hydroxide ion. This interaction is stabilized by a network of hydrogen bonds with amino acid residues within the active site, such as the side chain of Thr199 nih.govgusc.lvnih.govmdpi.com. This binding prevents the natural substrate, carbon dioxide, from accessing the catalytic center, thereby inhibiting the enzyme's activity.

A critical aspect of the development of piperidine sulfonamides as CAIs is achieving isoform selectivity. Humans have 15 different CA isoforms, and selective inhibition of a particular isoform is crucial for targeted therapy while minimizing off-target effects. Research has demonstrated that modifications to the piperidine ring and the addition of various "tail" moieties to the sulfonamide scaffold can significantly influence isoform selectivity nih.govresearchgate.net. For instance, certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have shown nanomolar inhibitory activity and selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II nih.gov. This selectivity is attributed to the interactions of the "tail" of the inhibitor with amino acid residues in the hydrophilic or lipophilic halves of the active site, which vary among the different isoforms nih.gov.

Below is a table summarizing the inhibitory activity and selectivity of representative piperidine sulfonamide derivatives against various human carbonic anhydrase isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (hCA IX vs hCA I) | Selectivity (hCA IX vs hCA II) |

| Derivative 6 | 7.9 | 3.7 | 0.9 | - | ~8.8 | ~4.1 |

| Derivative 11 | - | - | - | 2.7 | - | - |

| Derivative 16 | - | - | 0.8 | - | ~7 | ~5 |

| Derivative 20 | - | - | 0.9 | - | - | - |

Data compiled from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides nih.gov. The selectivity is calculated as a ratio of Ki values.

While the predominant mechanism of carbonic anhydrase inhibition by sulfonamides is direct binding to the active site zinc ion, the concept of allosteric modulation presents an alternative strategy for achieving isoform selectivity. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. Although the pyrazolopyridine scaffold has been noted in the structure of an allosteric inhibitor of BCR-ABL1 tyrosine kinase, Asciminib, the current body of research on piperidine sulfonamides as carbonic anhydrase inhibitors primarily focuses on the classical zinc-binding mechanism mdpi.com. There is limited specific evidence in the provided search results to suggest that (R)-Piperidine-3-sulfonamide derivatives function as allosteric modulators of carbonic anhydrase. The vast majority of studies underscore the canonical mechanism of action involving the sulfonamide group's coordination with the catalytic zinc ion nih.govmdpi.com. Further research may uncover novel inhibitory mechanisms for this class of compounds.

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a cornerstone of antiretroviral therapy. The development of protease inhibitors (PIs) with improved resistance profiles is an ongoing area of research.

Recent studies have highlighted the potential of incorporating a flexible piperidine moiety into the structure of HIV-1 protease inhibitors. Specifically, a novel class of inhibitors featuring an (R)-piperidine-3-carboxamide as the P2 ligand has demonstrated significantly enhanced activity. One particular inhibitor, which also incorporates a 4-methoxybenzenesulfonamide as the P2' ligand, exhibited more than a six-fold increase in activity compared to the clinically used PI, darunavir. This enhanced potency is noteworthy as it was maintained against darunavir-resistant mutations and the HIV-1NL4-3 variant. The mechanism of these inhibitors involves mimicking the transition state of the natural peptide substrate, binding with high affinity to the active site of the dimeric enzyme and preventing the cleavage of viral polyproteins nih.govmdpi.com. The interaction of the inhibitor with the backbone of the enzyme is crucial for its potency and high genetic barrier to resistance.

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway in many microorganisms, including bacteria and fungi. This pathway is essential for the synthesis of nucleic acids and some amino acids. Sulfonamides, due to their structural similarity to the natural substrate para-aminobenzoic acid (pABA), act as competitive inhibitors of DHPS wikipedia.orgresearchgate.net.

Piperidine-containing sulfonamides have been investigated as potential antimicrobial agents targeting DHPS. The mechanism of action involves the sulfonamide derivative competing with pABA for the active site of the DHPS enzyme. By binding to the active site, the inhibitor prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the synthesis of dihydropteroate and, subsequently, folic acid nih.govnih.gov. The depletion of folic acid ultimately inhibits DNA replication and protein synthesis, leading to a bacteriostatic effect wikipedia.org. Some novel sulfonamide derivatives containing a piperidine moiety have shown excellent in vitro antibacterial activity against plant pathogens by targeting DHPS and also by damaging the bacterial cell membrane nih.gov. Furthermore, some in-silico studies have suggested that piperidine itself may have an affinity for dihydrofolate reductase (DHFR), another enzyme in the folate pathway, potentially leading to a dual inhibitory effect that could enhance its antimicrobial properties .

Derivatives of piperidine sulfonamide have also been evaluated for their ability to modulate the activity of cholinesterases and lipoxygenases, enzymes that play significant roles in neurological disorders and inflammation, respectively.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a therapeutic strategy for managing Alzheimer's disease. Several studies have synthesized and evaluated piperidine-containing sulfonamides as cholinesterase inhibitors asianpubs.orgnih.govwho.intasianpubs.org. These compounds have shown varying degrees of inhibitory activity against both AChE and BChE, with some derivatives exhibiting promising potency. For example, certain N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives displayed significant inhibitory potential against cholinesterase enzymes who.int.

Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides, which are precursors to inflammatory mediators. Inhibition of LOX is a target for the development of anti-inflammatory drugs. Some piperidine sulfonamide derivatives have been screened for their lipoxygenase inhibitory activity asianpubs.orgnih.govasianpubs.org. While some compounds showed promising activity, others were found to be inactive, indicating that the substitution pattern on the piperidine and sulfonamide scaffolds is crucial for potent lipoxygenase inhibition asianpubs.org.

The following table presents the enzyme inhibitory activities of selected piperidine-containing compounds against cholinesterases and lipoxygenase.

| Compound Type | Target Enzyme | IC₅₀ (µM) |

| Piperidinone Derivatives | Acetylcholinesterase (AChE) | 12.55 - 23.75 |

| Butyrylcholinesterase (BChE) | >100 (for most) | |

| N-aryl substituted 2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | Butyrylcholinesterase (BChE) | 18.11 ± 0.24 |

| Piperidine Sulfonamide Derivatives | Lipoxygenase (LOX) | Some active, some inactive |

Data compiled from studies on various piperidine derivatives asianpubs.orgacgpubs.org.

Other Enzyme Targets: ADAMTS7, Farnesyltransferase, mPGES-1/5-LOX, Tyrosinase, GABA Transporters

Derivatives of (R)-Piperidine-3-sulfonamide have been investigated for their inhibitory activity against a range of enzymes implicated in various pathological processes. The structural motif of a piperidine ring coupled with a sulfonamide group serves as a versatile scaffold for designing targeted enzyme inhibitors.

ADAMTS7: A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is a metalloprotease considered a therapeutic target for coronary heart disease. Arylsulfonamide derivatives incorporating a piperidine moiety have been developed as potent ADAMTS7 inhibitors. For instance, a piperidinyl derivative demonstrated a significant increase in inhibitory activity against ADAMTS7 with a Ki value of 40 nM. Further optimization led to a p-trifluoromethyl biphenyl sulfonamide compound that showed a 12-fold selectivity for ADAMTS7 (Ki = 9 nM) over the related enzyme ADAMTS5 (Ki = 110 nM).

Farnesyltransferase: Farnesyltransferase (FT) is a crucial enzyme in the post-translational modification of Ras proteins, which are frequently mutated in cancers. Inhibiting this enzyme is a therapeutic strategy for tumors associated with Ras. Sulfonamido derivatives of piperidinyl and pyrrolidinyl benzo acs.orgnih.govcyclohepta[1,2-b]pyridines have been synthesized and evaluated as FT inhibitors. These non-sulfhydryl, nonpeptidic compounds have been identified as dual inhibitors of both farnesyl protein transferase (FPT) and geranylgeranyltransferase (GGT), which may be necessary to control cell proliferation in tumors with activated Ras proteins.

mPGES-1/5-LOX: Microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) are key enzymes in the biosynthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2) and leukotrienes. Dual inhibition of these enzymes is a promising strategy for developing anti-inflammatory agents. Dihydropyrimidine/sulfonamide hybrids have been designed and shown to be effective dual inhibitors. For example, compound 3j (R = 3,4-di-OMe, X = O) was identified as a potent dual inhibitor with IC50 values of 0.92 µM for mPGES-1 and 1.89 µM for 5-LOX.

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in cosmetics. Bi-heterocyclic sulfonamides have been synthesized and evaluated as tyrosinase inhibitors. One such compound demonstrated non-competitive inhibition of tyrosinase with an inhibition constant (Ki) of 0.09 µM nih.gov. While some benzenesulfonamides incorporating 1,3,5-triazine and piperidine moieties have been investigated, they generally showed less potent inhibition of tyrosinase compared to other enzyme targets nih.gov.

GABA Transporters: Gamma-aminobutyric acid (GABA) transporters (GATs) are responsible for the reuptake of the neurotransmitter GABA from the synapse, thus regulating neuronal activity. Piperidine-4-sulfonic acid has been identified as a potent GABA agonist, indicating that the piperidine sulfonic acid scaffold can interact with the GABAergic system medchemexpress.com. Other piperidine derivatives have been designed as inhibitors of GATs, with research focusing on achieving subtype selectivity to offer therapeutic value for conditions like epileptic seizures and neuropathic pain acs.org.

Receptor Binding Affinities and Modulatory Effects

Sigma Receptor Ligand Interactions

Sigma receptors, comprising sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in a variety of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer. Piperidine-based derivatives have been extensively studied as high-affinity sigma receptor ligands.

Screening of piperidine/piperazine-based compound libraries has led to the discovery of potent σ1 receptor ligands. One such compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, exhibited a high affinity for the σ1 receptor with a Ki value of 3.2 nM, comparable to the reference compound haloperidol (Ki = 2.5 nM), and acted as a σ1 receptor agonist nih.gov. The piperidine moiety is often considered a critical structural element for dual histamine H3 and σ1 receptor activity nih.gov.

Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine scaffold significantly influence binding affinity and selectivity. For example, replacing a piperazine ring with an N-methyl piperidine can yield derivatives with strong to moderate affinity for the σ1 receptor, with Ki values ranging from 0.54 to 108 nM unict.it. A trifluoromethyl indazole analog connected to a 4-hydroxypiperidine scaffold was identified as a highly potent σ1 modulator with a Ki of 0.7 nM and excellent selectivity over the dopamine (B1211576) D4 receptor chemrxiv.org. N-substituted piperidines have also been shown to be high-affinity σ1 receptor ligands, with N-[(4-methoxyphenoxy)ethyl]piperidines displaying Ki values in the range of 0.89–1.49 nM uniba.it.

Table 1: Sigma-1 (σ1) Receptor Binding Affinities of Various Piperidine Derivatives

| Compound Class | Specific Compound Example | σ1 Ki (nM) | Reference |

| Piperidine/Piperazine-based | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | nih.gov |

| N-Methyl Piperidine derivative | Phenylacetate derivative | 0.54 | unict.it |

| 4-Hydroxypiperidine derivative | Trifluoromethyl indazole analog | 0.7 | chemrxiv.org |

| Phenoxyalkylpiperidine | N-[(4-chlorophenoxy)ethyl]-(R)-2-methylpiperidine | 1.18 | uniba.it |

| Phenoxyalkylpiperidine | N-[(4-methoxyphenoxy)ethyl]-(S)-2-methylpiperidine | 1.49 | uniba.it |

Cholinergic Receptor Binding

Piperidine derivatives have been shown to interact with both nicotinic and muscarinic cholinergic receptors. These interactions can modulate cholinergic neurotransmission. Studies using radioligand binding assays have demonstrated that piperidine and related alicyclic amines compete with ligands for both nicotinic and muscarinic binding sites in the brain.

Research on the neuromuscular junction revealed that certain piperidine derivatives can block neuromuscular transmission postsynaptically by reducing the sensitivity of the end-plate membrane to acetylcholine nih.gov. These compounds did not appear to bind directly to the acetylcholine recognition site but rather interfered with the coupling mechanism between receptor binding and ion channel opening nih.gov. In studies with nicotinic receptor complexes from Torpedo californica, cis- and trans-2-methyl-6-n-undecanyl piperidines showed high affinity for sites associated with the receptor-gated ion channel (Ki = 0.08-0.24 µM) rather than the acetylcholine binding site itself nih.gov.

Molecular Basis of Biological Activity in Preclinical Models (Mechanism-Focused)

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory properties of piperidine sulfonamide derivatives are primarily attributed to their ability to inhibit key enzymes in inflammatory pathways. The dual inhibition of mPGES-1 and 5-LOX is a significant mechanism. By blocking mPGES-1, these compounds reduce the production of PGE2, a key mediator of inflammation, pain, and fever. Simultaneously, inhibiting 5-LOX curtails the synthesis of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.

In preclinical models, piperidine-derived α,β-unsaturated amides have demonstrated excellent in vivo anti-inflammatory activity, with some derivatives showing more potent effects than the standard drug indomethacin scielo.org.mx. The molecular basis for this activity involves the reduction of edema and the suppression of pro-inflammatory signaling cascades. Furthermore, some sulfonamide derivatives are known to exhibit anti-inflammatory effects, and when combined with a piperidine moiety, this activity can be enhanced nih.govresearchgate.net. The electronic properties of substituents on the aromatic portions of these molecules have been shown to be a strong determinant of their anti-inflammatory activity scielo.org.mx.

Antiviral Activity at the Molecular Level

Sulfonamides that incorporate a heterocyclic moiety, such as piperidine, have emerged as a class of compounds with a broad spectrum of antiviral activity mdpi.comnih.govmdpi.com. The molecular mechanisms underlying their antiviral effects are varied and depend on the specific viral target.

One key mechanism is the inhibition of viral entry into host cells. For example, certain N-heterocyclic sulfonamides have shown inhibitory activity against the glycoproteins of the Ebola virus (EBOV), preventing the virus from infecting cells. Analysis of the inhibitory activity against viral glycoproteins indicated that piperidine-substituted sulfonamides were particularly effective nih.gov.

Another molecular mechanism involves the inhibition of essential viral enzymes. For instance, sulfonamide derivatives have been developed as inhibitors of the Dengue virus NS2B-NS3 protease, an enzyme critical for viral replication nih.gov. Similarly, other derivatives have shown inhibitory activity against the Hsp90α protein, which can be exploited by viruses like Coxsackievirus B4 (CBV4) nih.gov. Some benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have demonstrated activity against a range of DNA and RNA viruses, including Herpes Simplex Virus type 1 (HSV-1) and Hepatitis A virus (HAV), suggesting they may target common host-cell pathways or broadly conserved viral processes acs.org. The development of 1,3,5-triazine-substituted sulfonamides has yielded compounds with potent activity against HIV-1, with a proposed mechanism of inhibiting viral entry into the cell mdpi.com.

Mechanisms of Antiproliferative Action

The antiproliferative properties of (R)-piperidine-3-sulfonamide derivatives are multifaceted, involving a range of molecular mechanisms that disrupt cancer cell growth and survival. Research into these compounds has revealed their ability to modulate key cellular processes, including cell cycle progression, apoptosis, and specific enzymatic pathways crucial for tumor development.

One of the significant mechanisms of action for some sulfonamide derivatives is the activation of tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer cell metabolism. nih.govrsc.org Certain novel sulfonamide compounds have been identified as potent PKM2 activators. nih.govrsc.org Activation of PKM2 can lead to the suppression of tumor cell proliferation by reducing its nuclear localization and blocking downstream signaling pathways. nih.gov For instance, compound 8k, a sulfonamide-dithiocarbamate derivative, demonstrated the ability to inhibit the proliferation of multiple cancer cells with low toxicity to normal cells. nih.gov Another compound, 9b, was also identified as a potent PKM2 activator, inducing early apoptosis and G2 phase arrest in A549 lung cancer cells. rsc.org Surface plasmon resonance experiments confirmed a high affinity of compound 9b for PKM2. rsc.org

Induction of cell cycle arrest is another prominent antiproliferative mechanism of these derivatives. Several studies have shown that certain sulfonamide analogues can halt the progression of the cell cycle at different phases. For example, a methanesulfonamide analogue of cryptopleurine, compound 5b, was found to induce G0/G1 cell cycle arrest in Caki-1 renal cancer cells. acs.org This effect was associated with nicotinamide N-methyltransferase-dependent JNK activation. acs.org Other novel sulfonamide derivatives, such as compounds 3a, 6, and 15, have been shown to induce cell cycle arrest at the G2/M and Pre-G1 phases in HepG2 cells. acs.org

Furthermore, the induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects. The aforementioned compounds 3a, 6, and 15 were found to significantly enhance apoptosis in tumor cells, as demonstrated by Annexin V and PI double staining experiments. acs.org

Some (R)-piperidine-3-sulfonamide derivatives function by inhibiting specific enzymes that are vital for cancer cell signaling and proliferation. For example, certain sulfonamide-based peptidomimetic compounds have been synthesized as inhibitors of μ-calpain, a cysteine protease implicated in cancer. nih.gov Compound 5, in particular, was found to be a potent inhibitor of μ-calpain. nih.gov Additionally, some derivatives have been developed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. acs.org Compound 15 exhibited the strongest VEGFR-2 inhibition among the tested compounds in one study. acs.org

The antiproliferative activity of these derivatives has been demonstrated across a variety of cancer cell lines. The following table summarizes the in vitro antiproliferative effects of selected sulfonamide derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 6 | HCT-116 (Colorectal Carcinoma) | 3.53 |

| Compound 6 | HepG-2 (Hepatocellular Carcinoma) | 3.33 |

| Compound 6 | MCF-7 (Breast Cancer) | 4.31 |

| Compound 3a | HCT-116 (Colorectal Carcinoma) | 5.58 |

| Compound 3a | HepG-2 (Hepatocellular Carcinoma) | 4.82 |

| Compound 3a | MCF-7 (Breast Cancer) | 11.15 |

| Compound 15 | HCT-116 (Colorectal Carcinoma) | - |

| Compound 15 | HepG-2 (Hepatocellular Carcinoma) | - |

| Compound 15 | MCF-7 (Breast Cancer) | - |

The data indicates that these compounds exhibit potent cytotoxic effects against various cancer cell lines. acs.org

In addition to the above mechanisms, some piperidine derivatives have been found to induce a senescence-like phenotype in melanoma cells. nih.gov This process involves the cessation of cell division and is characterized by altered cell morphology. nih.gov

Structure Activity Relationships Sar and Ligand Design Principles for R Piperidine 3 Sulfonamide Scaffolds

Impact of Stereochemistry on Biological Activity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. For the (R)-Piperidine-3-sulfonamide scaffold, the specific orientation of the sulfonamide group on the chiral piperidine (B6355638) ring profoundly influences its pharmacological profile.

Enantiomeric Purity and Pharmacological Profile

The chirality of drug molecules is paramount as enantiomers, despite identical physical properties, often exhibit different pharmacological, toxicological, and metabolic behaviors in the chiral environment of the body. rsc.orgtaylorandfrancis.com The use of single-enantiomer drugs has become a major focus in pharmaceutical development to enhance efficacy and reduce potential side effects associated with the less active or potentially harmful enantiomer. rsc.org

In the context of piperidine-based scaffolds, stereochemistry is decisive for potency. plos.org For instance, in the development of HIV-1 protease inhibitors, a compound featuring an (R)-piperidine-3-carboxamide as a P2-ligand demonstrated the most significant enzyme inhibitory activity, with an IC₅₀ value of 3.61 nM. plos.org This highlights the importance of the (R)-configuration at the 3-position of the piperidine ring for optimal interaction with the target enzyme. Further studies on monoamine transporter inhibitors showed that different isomers of 3,4-disubstituted piperidines possess distinct selectivity profiles; (-)-cis analogues showed a preference for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), whereas (-)-trans and (+)-cis isomers were more selective for the serotonin (B10506) transporter (SERT) or SERT/NET. nih.gov

The pharmacological differences between enantiomers can be substantial. In the development of pan-muscarinic antagonists, the (S)-enantiomer of a piperidine-containing compound was found to be approximately 14-fold more potent at the human M₄ receptor than its (R)-enantiomer. nih.gov Similarly, pharmacological studies of the chiral drug Modafinil, which has an asymmetric sulfoxide (B87167) group, revealed that the (R)-enantiomer (Armodafinil) has a longer half-life than the (S)-enantiomer. openaccessjournals.com These examples underscore the principle that high enantiomeric purity is crucial for achieving a desired and predictable pharmacological profile.

Table 1: Enantiomeric Activity Comparison

| Compound Series | Enantiomer/Isomer | Target | Activity/Potency | Source |

|---|---|---|---|---|

| HIV-1 Protease Inhibitors | (R)-piperidine-3-carboxamide | HIV-1 Protease | Most potent, IC₅₀ = 3.61 nM | plos.org |

| Muscarinic Antagonists | (S)-enantiomer | hM₄ Receptor | ~14-fold more potent than (R)-enantiomer | nih.gov |

| Muscarinic Antagonists | (R)-enantiomer | hM₄ Receptor | IC₅₀ = 6.08 μM | nih.gov |

| Monoamine Transporter Inhibitors | (-)-cis analogues | DAT/NET | Selective | nih.gov |

| Monoamine Transporter Inhibitors | (-)-trans and (+)-cis isomers | SERT or SERT/NET | Selective | nih.gov |

Configurational Stability and Atropisomerism Considerations

Configurational stability refers to the ability of a chiral molecule to resist racemization, or conversion into its mirror image. Atropisomers are a unique form of chirality arising from restricted rotation around a single bond, creating a chiral axis. nih.govresearchgate.net This phenomenon is becoming increasingly recognized in drug discovery, as stable atropisomers can confer improved potency, selectivity, and metabolic stability. nih.govresearchgate.net

The energy barrier required to prevent the interconversion of atropisomers at room temperature is approximately 21 kcal/mol. nih.gov For many complex molecules, such as the natural product vancomycin, hindered rotation around biaryl and biaryl-ether bonds stabilizes the molecule in a specific atropisomeric form. nih.gov In synthetic molecules, the introduction of bulky substituents ortho to the bond axis can create a high rotational barrier, leading to configurationally stable atropisomers. nih.gov For example, a C-N bond in a synthesized atropisomer was calculated to have a rotational barrier of 35.2 kcal/mol, rendering it stable even at high temperatures. nih.gov

While direct studies on atropisomerism in (R)-Piperidine-3-sulfonamide itself are not prevalent, the principles are highly relevant. If bulky substituents are introduced onto the piperidine ring or the sulfonamide's aryl group, restricted rotation could occur around the N-S bond or the S-C(aryl) bond. The conformational rigidity of the piperidine ring, combined with sterically demanding peripheral groups, could potentially lead to stable atropisomers, adding another layer of stereochemical complexity and an opportunity for refining ligand design.

Rational Design Strategies for Optimizing Target Affinity and Specificity

Rational drug design leverages the understanding of a biological target's structure and the SAR of ligands to create more potent and selective molecules. researchgate.net For the (R)-Piperidine-3-sulfonamide scaffold, optimization strategies focus on modifying peripheral substituents and controlling the conformation of the piperidine ring.

Peripheral Substituent Effects on the Sulfonamide Moiety

The sulfonamide group (R-SO₂NR₁R₂) is a key pharmacophore in a vast array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. researchgate.netsci-hub.seresearchgate.net Its ability to act as a zinc-binding group and form hydrogen bonds makes it a privileged structure in medicinal chemistry. researchgate.netnih.gov The nature of the substituents on the sulfonamide nitrogen and the aryl ring can dramatically alter a compound's biological activity.

In a series of novel sulfonamide derivatives developed as bactericides, the length of the alkyl chain on the piperidine nitrogen had a significant effect on antibacterial potency. nih.gov Specifically, compounds with medium-length alkyl chains (e.g., n-butyl, n-pentyl) showed superior activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) compared to those with shorter or longer chains. nih.gov This suggests an optimal lipophilicity and spatial arrangement for target interaction.

Similarly, in the design of opioid antagonists, replacing a phenolic hydroxyl group with a carboxamide or carbamate (B1207046) group on the aryl portion of a 4-arylpiperidine scaffold retained or even improved potency. sci-hub.se This demonstrates that isosteric replacements for key interacting groups can lead to compounds with improved metabolic profiles while maintaining high affinity for the target receptors. sci-hub.se The electronic and steric properties of substituents on the aryl ring of the sulfonamide can fine-tune binding affinity and selectivity. acs.org

Table 2: Effect of Sulfonamide/Piperidine Substituents on Antibacterial Activity

| Compound | Substituent (R) on Piperidine Nitrogen | EC₅₀ against Xoo (μg/mL) | EC₅₀ against Xac (μg/mL) | Source |

|---|---|---|---|---|

| A3 | n-propyl | 6.12 | 10.15 | nih.gov |

| A4 | n-butyl | 3.45 | 5.83 | nih.gov |

| A5 | n-pentyl | 2.65 | 4.74 | nih.gov |

| A6 | n-hexyl | 3.81 | 6.55 | nih.gov |

Substitutions and Conformational Dynamics of the Piperidine Ring

The piperidine ring is a prevalent scaffold in FDA-approved drugs due to its ability to adopt well-defined three-dimensional conformations, primarily the chair form. usm.edunih.gov Substituents on the ring can exist in either an axial or equatorial position, and this orientation is critical for how a ligand presents its functional groups to a biological target. The conformational behavior of the piperidine ring has been a subject of intense study to facilitate drug discovery. acs.org

The introduction of substituents, such as fluorine, can significantly influence the conformational preferences of the piperidine ring. researchgate.netchim.it For example, studies on fluorinated piperidines have shown that factors like charge-dipole interactions, hyperconjugation, and solvent polarity play a major role in determining whether a substituent prefers an axial or equatorial position. researchgate.net Controlling these conformational preferences allows for the creation of more rigid molecular scaffolds, which can reduce the entropic penalty upon binding to a target and thus increase affinity.

In the design of direct renin inhibitors, the stereoselective synthesis of specific cis-piperidine enantiomers was crucial. nih.gov The introduction of a hydroxyl group on the piperidine core led to inhibitors with improved pharmacokinetic profiles in rats. nih.gov The precise spatial arrangement of substituents on the piperidine ring dictates interactions with specific subpockets of the enzyme's active site, highlighting the importance of conformational control in optimizing ligand-target interactions. nih.gov

Hybridization and Scaffold Hopping Approaches Utilizing the Piperidine-3-sulfonamide (B1358856) Unit

Molecular hybridization and scaffold hopping are powerful strategies in modern drug discovery aimed at creating novel chemical entities with improved properties. mdpi.comnih.gov Hybridization involves combining pharmacophoric elements from two or more bioactive molecules, while scaffold hopping replaces the core structure of a known inhibitor with a different one while preserving its key binding interactions. mdpi.comnih.gov

The piperidine-sulfonamide framework is considered a "privileged scaffold" because of its versatile binding properties and prevalence in bioactive compounds. usm.edunih.gov This makes it an excellent candidate for both hybridization and scaffold hopping strategies.

An example of molecular hybridization is the design of CSF1R inhibitors, where fragments of the marketed drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This approach, supported by molecular docking studies, led to the development of a potent inhibitor with favorable drug-like properties. mdpi.com Similarly, the piperidine-3-sulfonamide unit could be hybridized with known pharmacophores to target a wide range of proteins.

Scaffold hopping can be used to move from a known chemical series to a novel one with better properties, such as improved selectivity or a more favorable intellectual property position. sci-hub.se For example, replacing a phenyl ring in a known antihistamine with a piperidine ring and closing a flexible chain into another ring led to Cyproheptadine, a more rigid and potent molecule that also gained activity against the 5-HT2 serotonin receptor. nih.gov The (R)-Piperidine-3-sulfonamide unit, with its defined stereochemistry and versatile substitution points, represents a valuable scaffold that can be "hopped" into the place of less optimal core structures to generate new and improved therapeutic agents.

Computational and Cheminformatics Approaches in the Study of R Piperidine 3 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. bohrium.com This method is crucial in the initial stages of drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing. researchgate.net

Active Site Binding Mode Predictions

Molecular docking simulations have been instrumental in predicting how (R)-piperidine-3-sulfonamide and its derivatives bind to the active sites of various protein targets. These simulations help in understanding the key interactions that stabilize the ligand-protein complex.

Similarly, in the design of anticancer agents, molecular docking of piperidine-dihydropyridine hybrids against the Epidermal Growth Factor Receptor (EGFR) has shown favorable binding scores, suggesting their potential as inhibitors. researchgate.net The predicted binding modes often highlight the importance of specific substitutions on the piperidine (B6355638) or sulfonamide moieties for achieving optimal interactions with the target protein. researchgate.net

Protein-Ligand Interaction Fingerprints

Protein-ligand interaction fingerprints (PLIFs) are computational representations that summarize the interactions between a protein and a ligand. uni-frankfurt.degithub.com These fingerprints encode information about various types of interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, into a bit string. uni-frankfurt.denih.gov By comparing the PLIFs of different ligands, researchers can identify common interaction patterns that are crucial for binding to a specific target. nih.gov

For (R)-piperidine-3-sulfonamide and its analogs, PLIFs can be generated from docking poses to systematically analyze and compare their binding modes. This approach helps in understanding the structure-activity relationships (SAR) by correlating specific interactions with the observed biological activity. For example, a PLIF analysis could reveal that a hydrogen bond with a particular residue and a hydrophobic interaction in a specific sub-pocket are consistently present in the most active compounds. This information is invaluable for guiding the design of new analogs with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. mdpi.com Unlike static docking poses, MD simulations can reveal the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event. acs.org

MD simulations are used to assess the stability of the predicted binding poses obtained from molecular docking. nih.gov A stable binding pose in an MD simulation, characterized by minimal root-mean-square deviation (RMSD) of the ligand and protein atoms, increases the confidence in the docking prediction. mdpi.com For example, a 300 ns MD simulation of a ligand-protein complex can reveal that the ligand remains consistently bound within the active site, forming stable hydrogen bonds throughout the simulation. mdpi.com

Furthermore, MD simulations can be used to study the conformational landscape of (R)-piperidine-3-sulfonamide and its analogs in the bound state. This can uncover alternative binding modes or conformational changes in the protein upon ligand binding that are not captured by docking alone. mdpi.com The insights gained from MD simulations are crucial for understanding the dynamic nature of ligand-protein interactions and for refining the design of new inhibitors with enhanced binding stability. mdpi.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, such as charge distribution, molecular orbitals, and reactivity. ekb.eg These methods are used to study the intrinsic properties of (R)-piperidine-3-sulfonamide and to rationalize its chemical behavior and interaction potential. researchgate.net

Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry of sulfonamide derivatives and to calculate various electronic descriptors. researchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and its ability to participate in charge transfer interactions. ekb.egresearchgate.net

For piperidine derivatives, quantum chemical calculations can help in understanding their chemical stability and solubility. ekb.eg For example, the calculated dipole moment can predict the polarity of the molecule and its solubility in different solvents. ekb.eg This information is valuable for predicting the pharmacokinetic properties of potential drug candidates.

QSAR and Pharmacophore Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design approaches that are used when the three-dimensional structure of the target protein is unknown or when a large number of compounds need to be screened. nih.govunina.it

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For (R)-piperidine-3-sulfonamide analogs, a QSAR model could be developed to predict the inhibitory activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. unina.itnih.gov A pharmacophore model for (R)-piperidine-3-sulfonamide derivatives can be generated based on a set of active compounds and then used as a 3D query to screen virtual libraries for new potential inhibitors. rsc.org These models provide a valuable tool for understanding the key structural requirements for activity and for designing novel compounds with desired biological profiles. mdpi.com

In Silico Screening and Virtual Library Design for (R)-Piperidine-3-sulfonamide Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir This approach significantly reduces the time and cost associated with high-throughput screening (HTS) in the early stages of drug discovery. uni-frankfurt.de

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening utilizes molecular docking to screen a library of compounds against the 3D structure of a target protein. uni-frankfurt.de For (R)-piperidine-3-sulfonamide, this would involve docking a virtual library of its analogs into the active site of a specific target to identify promising candidates. researchgate.net

Ligand-based virtual screening employs methods like QSAR and pharmacophore modeling to screen compound libraries when the target structure is not available. mdpi.com A pharmacophore model derived from known active piperidine sulfonamides can be used to search for molecules in a database that match the required chemical features. mdpi.com

Following virtual screening, virtual libraries of (R)-piperidine-3-sulfonamide analogues can be designed. This involves systematically modifying the parent structure to explore different chemical spaces and to optimize the interactions with the target. nih.gov For example, different substituents can be added to the piperidine ring or the sulfonamide group to create a library of new compounds for further computational and experimental evaluation. nih.gov

Emerging Research Frontiers and Future Perspectives for R Piperidine 3 Sulfonamide Research

Exploration of Novel Biological Targets for Piperidine (B6355638) Sulfonamide Modulators

The inherent versatility of the piperidine sulfonamide framework allows for its adaptation to a wide array of biological targets, moving beyond traditional applications. Researchers are actively exploring new therapeutic areas where modulators based on this scaffold can address unmet medical needs. This exploration involves screening against novel enzymes, receptors, and protein-protein interactions implicated in various diseases.

Key research findings indicate a broad spectrum of potential applications:

Antiviral Agents : N-sulfonylpiperidine-3-carboxamides have been identified as a new class of capsid assembly modulators that potently inhibit the replication of the hepatitis B virus (HBV) mdpi.com.

Neurological Disorders : Piperidinylaminomethyl aryl sulfonamides have been designed as antagonists for the 5-hydroxytryptamine 6 (5-HT6) receptor, a promising target for treating cognitive impairment in neuropsychiatric disorders like schizophrenia and Alzheimer's disease jscimedcentral.com. Other derivatives have shown affinity for sigma (σ) and serotonin (B10506) (5HT) receptors, which are relevant in various central nervous system conditions nih.gov.

Antibacterial Agents : With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Piperidine sulfonamide derivatives have shown potent bactericidal activity against plant pathogens by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria nih.govresearchgate.netmdpi.com. This pathway is also relevant for human pathogens.

Anti-inflammatory and Metabolic Diseases : Researchers have developed piperidine sulfonamide hybrids that act as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade frontiersin.org. Additionally, sulfonamide derivatives of piperidine have been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the management of type 2 diabetes nih.gov.

This expansion into new biological space underscores the adaptability of the piperidine sulfonamide scaffold and highlights the potential for discovering first-in-class medicines for a range of challenging diseases.

| Compound Class | Biological Target | Therapeutic Area |

| N-sulfonylpiperidine-3-carboxamides | HBV Capsid Assembly | Antiviral (Hepatitis B) mdpi.com |

| Piperidinylaminomethyl aryl sulfonamides | 5-HT6 Receptor | Neurology (Cognitive Enhancement) jscimedcentral.com |

| Sulfonamide-piperidine derivatives | Dihydropteroate Synthase (DHPS) | Antibacterial nih.govresearchgate.netmdpi.com |

| Dihydropyrimidine/sulfonamide hybrids | mPGES-1 / 5-LOX | Anti-inflammatory frontiersin.org |

| Piperidine sulfonamide derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Metabolic (Type 2 Diabetes) nih.gov |

| 2-(Piperidin-3-yl)phthalimides | σ−1, σ−2, 5HT2A, 5HT2B, 5HT3 Receptors | Neurology nih.gov |

Advanced Synthetic Methodologies for Enhanced Chiral Control

The precise three-dimensional arrangement of atoms in (R)-Piperidine-3-sulfonamide is critical to its biological activity. Consequently, the development of advanced synthetic methodologies that provide exquisite control over stereochemistry is a major research focus. Modern organic synthesis is moving away from classical, multi-step procedures towards more efficient and elegant strategies.

Recent breakthroughs in this area include:

Catalytic Asymmetric Hydrogenation : The hydrogenation of substituted pyridines, the aromatic precursors to piperidines, is a fundamental approach. The use of chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) enables the stereoselective reduction of the pyridine (B92270) ring to yield specific piperidine isomers nih.govnih.gov.

Memory of Chirality : This advanced concept involves transferring chirality from a starting material to a product through a temporary chiral center, allowing for the synthesis of enantioenriched piperidines nih.gov.

Modular and Cascade Reactions : A new modular strategy significantly simplifies the synthesis of complex piperidines. This two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation, where an enzyme precisely installs a hydroxyl group, with radical cross-coupling to form new carbon-carbon bonds. This approach dramatically reduces the number of synthetic steps from as many as 17 down to 2-5, improving efficiency and cost-effectiveness news-medical.net. Multicomponent and cascade reactions, which form several chemical bonds in a single operation, also contribute to shortening synthetic routes nih.gov.

These innovative synthetic tools not only facilitate the large-scale production of (R)-Piperidine-3-sulfonamide and its derivatives but also enable the rapid generation of diverse compound libraries for biological screening, accelerating the drug discovery process news-medical.net.

| Synthetic Approach | Description | Key Advantages |

| Asymmetric Hydrogenation | Reduction of pyridines using chiral metal catalysts to produce specific stereoisomers. nih.govnih.gov | High stereoselectivity, access to specific isomers. |

| Biocatalytic C-H Oxidation & Cross-Coupling | A two-step modular process using an enzyme for selective oxidation followed by nickel-electrocatalyzed cross-coupling. news-medical.net | Drastically fewer steps, cost-effective, avoids precious metals. news-medical.net |

| Multicomponent/Cascade Reactions | Combining multiple reaction steps into a single, one-pot process to build the piperidine ring. nih.gov | Increased efficiency, reduced waste, faster synthesis. |

Development of Chemical Probes and Imaging Agents Based on the (R)-Piperidine-3-sulfonamide Scaffold

A chemical probe is a highly selective small molecule used to study the function of a specific biological target, such as a protein, in cells and organisms. Given the demonstrated bioactivity of piperidine sulfonamides against a range of targets, the (R)-Piperidine-3-sulfonamide scaffold represents an ideal starting point for the development of such probes.

Future research in this area will focus on:

Designing High-Selectivity Probes : By leveraging detailed structure-activity relationship (SAR) data, researchers can modify the (R)-Piperidine-3-sulfonamide core to create derivatives with high affinity and, crucially, high selectivity for a single biological target over others, even closely related ones nih.gov.

Creating Imaging Agents : The scaffold can be tagged with reporter molecules, such as fluorescent dyes or positron-emitting isotopes (for Positron Emission Tomography - PET), to create imaging agents. These agents would allow for the real-time visualization and quantification of the target's location and levels in living systems, providing invaluable insights into disease processes.

Probing "Undruggable" Targets : Many disease-relevant targets, like transcription factors and certain protein-protein interactions, have been considered "undruggable" with traditional approaches. The unique three-dimensional structure of the (R)-Piperidine-3-sulfonamide scaffold may provide a framework for designing probes that can effectively interact with the challenging topographies of these targets nih.gov.

The development of such tools is critical for target validation—confirming that modulating a specific protein has a therapeutic effect—and for deepening our understanding of fundamental biology.

Integration of Artificial Intelligence and Machine Learning in Piperidine Sulfonamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, making it faster, cheaper, and more predictive. nih.gov For the (R)-Piperidine-3-sulfonamide scaffold, these computational tools offer immense potential across the entire discovery pipeline.

Key applications include:

Target Identification and Validation : AI algorithms can analyze vast datasets from genomics, proteomics, and clinical studies to identify and prioritize novel biological targets for which piperidine sulfonamide modulators would be well-suited nih.gov.

De Novo Drug Design : Generative AI models can design entirely new piperidine sulfonamide derivatives with optimized properties. These models learn the underlying rules of chemical structure and biological activity to propose novel molecules that are predicted to be potent, selective, and have favorable drug-like properties nih.govmdpi.com.

Predictive Modeling : ML models can be trained to accurately predict a molecule's properties, such as its binding affinity for a target, its absorption, distribution, metabolism, excretion (ADME) profile, and its potential toxicity, all before it is ever synthesized mdpi.com. This allows researchers to prioritize the most promising candidates and avoid costly failures later in development.

Explainable AI : A key innovation is the development of "explainable AI," where the model not only makes a prediction but also highlights the specific molecular substructures responsible for the predicted activity mit.edu. This mechanistic insight is invaluable for medicinal chemists, guiding the rational design of improved compounds.

By harnessing the power of AI, researchers can more effectively navigate the vast chemical space around the (R)-Piperidine-3-sulfonamide scaffold to discover the next generation of therapeutics.

| AI/ML Application | Function in Drug Discovery | Potential Impact on Piperidine Sulfonamide Research |

| Predictive Modeling | Forecasts biological activity, ADME, and toxicity of virtual compounds. mdpi.com | Prioritizes synthesis of the most promising derivatives, reduces failure rates. |

| De Novo Design | Generates novel molecular structures with desired therapeutic profiles. nih.govmdpi.com | Creates innovative (R)-Piperidine-3-sulfonamide analogs with optimized properties. |

| Target Identification | Analyzes biological data to identify new disease-relevant targets. nih.gov | Expands the therapeutic applications of the scaffold to new diseases. |

| Explainable AI | Identifies molecular features responsible for a model's predictions. mit.edu | Provides chemists with actionable insights for rational drug design. |

Addressing Challenges and Opportunities in Stereoselective Drug Design

The chirality of the (R)-Piperidine-3-sulfonamide scaffold is both a significant opportunity and a considerable challenge. The specific 3D arrangement of a chiral molecule can lead to profound differences in its biological effects. One enantiomer (a non-superimposable mirror image) may be highly active, while the other is inactive or, in some cases, causes undesirable side effects.

Challenges:

Synthetic Complexity : Achieving high levels of stereoselectivity in chemical synthesis can be difficult and expensive, often requiring specialized catalysts and reaction conditions nih.gov.

Chiral Separation : If a stereoselective synthesis is not available, the separation of enantiomers from a racemic mixture (a 50:50 mix of both) can be a challenging process.

Analytical Characterization : Confirming the stereochemical purity of the final compound requires sophisticated analytical techniques.

Opportunities:

Enhanced Potency and Selectivity : By isolating the single, most active stereoisomer, it is often possible to develop a drug with significantly higher potency and a better safety profile researchgate.net. The specific 3D shape of the (R)-isomer may allow it to fit perfectly into the binding site of a target protein, leading to stronger and more selective interactions.

Improved Pharmacokinetics : The chirality of a molecule can influence its ADME properties. Designing a single-enantiomer drug can lead to more predictable and favorable pharmacokinetics, such as improved absorption or a longer half-life in the body researchgate.net.

Reduced Off-Target Effects : Often, the unwanted side effects of a drug are caused by one of its stereoisomers interacting with unintended biological targets. Using a single, pure enantiomer can eliminate these off-target effects, resulting in a safer medicine researchgate.net.

The continued focus on stereoselective synthesis and design is therefore crucial. By mastering the control of chirality, researchers can fully exploit the therapeutic potential of the (R)-Piperidine-3-sulfonamide scaffold to create more effective and safer medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-Piperidine-3-sulfonamide, and how are chiral centers preserved?

- Methodological Answer : The synthesis typically involves reacting a piperidine derivative (e.g., (R)-piperidin-3-amine) with a sulfonyl chloride under basic conditions. For example, methanesulfonyl chloride in the presence of triethylamine or NaOH facilitates sulfonamide bond formation while preserving chirality. Solvents like dichloromethane or tetrahydrofuran are commonly used, and low temperatures (0–5°C) may reduce racemization. Chiral intermediates should be verified via polarimetry or chiral HPLC before proceeding .

Q. How is the enantiomeric purity of (R)-Piperidine-3-sulfonamide confirmed experimentally?

- Methodological Answer : Enantiomeric purity is assessed using chiral analytical techniques:

- Chiral HPLC : Columns with chiral stationary phases (e.g., amylose or cellulose derivatives) separate enantiomers based on stereospecific interactions.

- Polarimetry : Measures optical rotation to confirm the dominance of the (R)-enantiomer.

- NMR with Chiral Shift Reagents : Europium-based reagents induce distinct chemical shifts for each enantiomer.

Calibration with pure enantiomeric standards is critical for quantification .

Q. What spectroscopic techniques are essential for structural characterization of (R)-Piperidine-3-sulfonamide?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the piperidine ring conformation, sulfonamide group (-SONH), and substituent positions. -NMR can also detect diastereotopic protons near the chiral center.

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm and ~1150 cm) and N-H vibrations (~3300 cm).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and stereoselectivity of (R)-Piperidine-3-sulfonamide?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance sulfonylation efficiency but require careful pH control to prevent racemization.

- Catalysis : Lewis acids (e.g., ZnCl) or enzyme-mediated reactions (e.g., lipases) can improve stereoselectivity.

- Temperature Gradients : Stepwise temperature adjustments (e.g., starting at 0°C, then warming to room temperature) balance reaction kinetics and stereochemical integrity.

Design of Experiments (DoE) frameworks help identify optimal parameter combinations .

Q. What strategies address discrepancies in reported biological activity data for (R)-Piperidine-3-sulfonamide derivatives?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition, cell viability) to distinguish target-specific effects from off-target interactions.

- Computational Modeling : Molecular docking or MD simulations predict binding affinities and explain variability in activity across structural analogs.

- Batch Reproducibility Checks : Ensure consistent synthesis protocols and purity thresholds (≥95% by HPLC) to minimize batch-to-batch variability.

Contradictory findings should be analyzed using the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of (R)-Piperidine-3-sulfonamide?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., alkyl chains, halogen substitutions) on the piperidine ring or sulfonamide group.

- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) or cell lines to correlate structural changes with activity.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic and steric fields influencing potency.

Include negative controls (e.g., (S)-enantiomers) to isolate stereospecific effects .

Data Analysis and Validation

Q. What methods validate the interaction of (R)-Piperidine-3-sulfonamide with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k, k) and dissociation constants (K).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding.

- X-ray Crystallography : Resolves 3D structures of ligand-target complexes to identify critical binding motifs.

Cross-validate with mutagenesis studies to confirm key residues in the binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.